molecular formula C18H21NO5 B3014954 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-hydroxy-7-methylchromen-2-one CAS No. 859108-21-7

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-hydroxy-7-methylchromen-2-one

Cat. No.: B3014954
CAS No.: 859108-21-7
M. Wt: 331.368
InChI Key: QSKBMXSBCJZJLC-UHFFFAOYSA-N
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Description

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-hydroxy-7-methylchromen-2-one is a complex organic compound that features a spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of both chromenone and spirocyclic moieties in its structure makes it a unique candidate for diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-hydroxy-7-methylchromen-2-one typically involves multiple steps, starting with the preparation of the spirocyclic intermediate. One common method involves the reaction of 2-piperazinone with [4,5’-bithiazole]-2-carbonyl chloride under controlled conditions . The resulting intermediate is then subjected to further reactions to introduce the chromenone moiety and other functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-hydroxy-7-methylchromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chromenone moiety can be reduced to form dihydro derivatives.

    Substitution: The spirocyclic nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone, while reduction of the chromenone moiety results in dihydro derivatives.

Scientific Research Applications

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-hydroxy-7-methylchromen-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-hydroxy-7-methylchromen-2-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: A simpler spirocyclic compound used in similar applications.

    4-Piperidone ethylene acetal: Another spirocyclic compound with different functional groups.

    1-Methylpiperazine: A related compound with a piperazine ring.

Uniqueness

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-hydroxy-7-methylchromen-2-one stands out due to its combination of a chromenone moiety and a spirocyclic structure. This unique combination allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-hydroxy-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-12-8-16-14(10-15(12)20)13(9-17(21)24-16)11-19-4-2-18(3-5-19)22-6-7-23-18/h8-10,20H,2-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKBMXSBCJZJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCC4(CC3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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